molecular formula C13H12ClNO3S B14358600 N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide CAS No. 96155-80-5

N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide

Cat. No.: B14358600
CAS No.: 96155-80-5
M. Wt: 297.76 g/mol
InChI Key: RQYAOZJTQCGFLN-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyl group, a chlorine atom, a hydroxyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide typically involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Sulfonation: Aniline undergoes sulfonation to form sulfanilic acid.

    Chlorination: Sulfanilic acid is chlorinated to introduce the chlorine atom.

    Benzylation: The final step involves the benzylation of the chlorinated sulfanilic acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonamide: Features a benzyl group, chlorine atom, hydroxyl group, and sulfonamide group.

    N-Benzyl-3-chloro-4-hydroxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

    N-Benzyl-3-chloro-4-hydroxybenzene-1-amine: Similar structure but with an amine group instead of a sulfonamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is significant for its potential therapeutic applications and ability to interact with biological targets.

Properties

CAS No.

96155-80-5

Molecular Formula

C13H12ClNO3S

Molecular Weight

297.76 g/mol

IUPAC Name

N-benzyl-3-chloro-4-hydroxybenzenesulfonamide

InChI

InChI=1S/C13H12ClNO3S/c14-12-8-11(6-7-13(12)16)19(17,18)15-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2

InChI Key

RQYAOZJTQCGFLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States

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